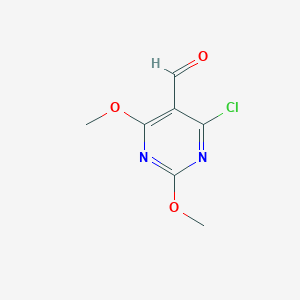
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde
Übersicht
Beschreibung
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H7ClN2O3 . It is also known by its IUPAC name, 4-chloro-2,6-dimethoxy-pyrimidine-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with a chloro group at the 4th position, methoxy groups at the 2nd and 6th positions, and a formyl group at the 5th position . The InChI code for this compound is 1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is 202.6 . It is a solid at room temperature . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles Research has shown that 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde plays a crucial role in the synthesis of novel heterocyclic compounds. For instance, it has been used in the intramolecular synthesis of pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines, showcasing its versatility in generating complex structures with potential biological activities (Baruah et al., 1996).
Chemoselective Coupling Reactions The compound has also been instrumental in chemoselective coupling reactions, specifically in the selective substitution on the pyrimidine ring, which leads to the formation of diaminopyrimidine aldehydes. This highlights its significance in creating compounds with high yields and potential applicability in various fields of chemistry and biology (Choudhury et al., 2008).
Interaction with Glycine Esters Furthermore, studies have explored the interaction of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde with glycine esters, leading to the discovery of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings open up new avenues for synthesizing potentially biologically active compounds, underscoring the chemical's role in innovative pharmaceutical research (Zinchenko et al., 2018).
Lipophilic Cholesteryl Derivatives Synthesis It has been used in the synthesis of lipophilic cholesteryl derivatives of pyrimidine carbaldehydes, which exhibit self-assembly properties and potential for gelation in organic solvents. This research highlights the compound's utility in developing new materials with unique physical properties and applications in materials science (Datta & Bhattacharya, 2015).
Wirkmechanismus
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUIGOHQLMJUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxyfuro[2,3-g][3]benzoxepin](/img/structure/B1640158.png)
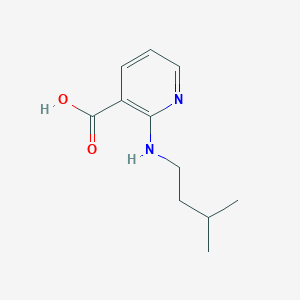
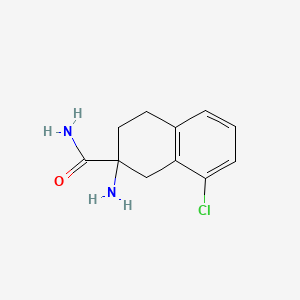
![Benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1640171.png)
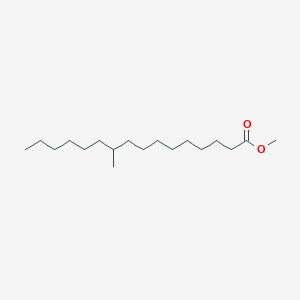
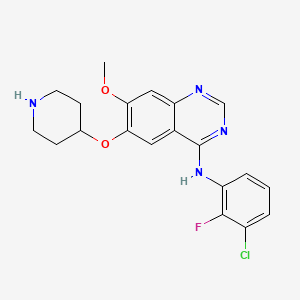
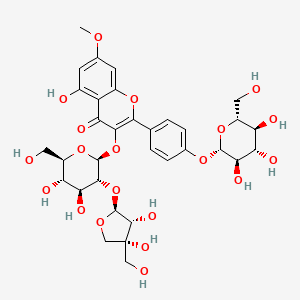
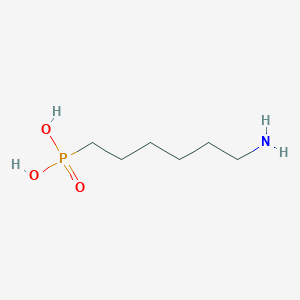
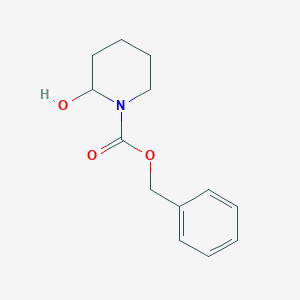
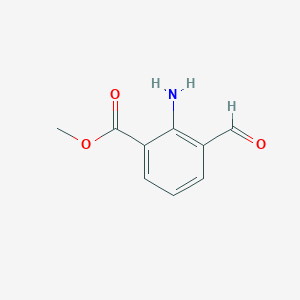
![2-(2-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,3,4-oxadiazole](/img/structure/B1640212.png)
![1-Methyl-2-(methylamino)-1H-benzo[d]imidazol-4-ol](/img/structure/B1640218.png)
